molecular formula C34H28Cl2CoFeP2 B15088862 [1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)

[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)

Cat. No.: B15088862
M. Wt: 684.2 g/mol
InChI Key: GODCBYSHZAJJDR-UHFFFAOYSA-L
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Description

[1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) is an organometallic compound with the molecular formula C34H28Cl2CoFeP2. It is known for its application as a catalyst in various chemical reactions. The compound features a ferrocene backbone with diphenylphosphino groups and cobalt coordinated with two chloride ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) typically involves the reaction of [1, 1’-Bis(diphenyphosphino)ferrocene] with cobalt(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) species, while substitution reactions can produce a variety of cobalt complexes with different ligands .

Scientific Research Applications

[1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) exerts its effects involves the coordination of the cobalt center with various substrates. This coordination facilitates the activation of the substrates, allowing for the desired chemical transformations to occur. The diphenylphosphino groups play a crucial role in stabilizing the cobalt center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) lies in its specific catalytic properties and the stability provided by the ferrocene backbone. The cobalt center offers distinct reactivity compared to nickel and palladium analogs, making it suitable for specific catalytic applications .

Properties

Molecular Formula

C34H28Cl2CoFeP2

Molecular Weight

684.2 g/mol

InChI

InChI=1S/2C17H14P.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;+2;/p-2

InChI Key

GODCBYSHZAJJDR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Co]Cl.[Fe]

Origin of Product

United States

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